![molecular formula C27H31N7O3S B2610885 1'-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide CAS No. 2097856-99-8](/img/structure/B2610885.png)
1'-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazolinyl group, a bipiperidine group, and a carboxamide group. These groups are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require advanced techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amide group could participate in condensation reactions, while the triazole ring could undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Detailed analysis would require experimental data or advanced computational methods .Scientific Research Applications
Antimicrobial Activity
Compounds with a [1,2,3]-triazolo[1,5-a]quinazolin-4(5H)-one scaffold have shown promising antimicrobial activity . Preliminary biological investigations have been conducted on different bacterial species and fungal strains, and some of the compounds have shown significant activity against these microbes .
Antiviral Activity
The [1,2,3]-triazolo[1,5-a]quinazolin-4(5H)-one scaffold and its analogues have been used in the design and synthesis of novel antiviral agents .
Antifungal Activity
These compounds have also shown potential as antifungal agents . They have been tested against various fungal strains and have shown promising results .
Cardiovascular Applications
Compounds with this scaffold have been explored for their potential cardiovascular applications . They have been found to exhibit certain properties that could be beneficial in the treatment of cardiovascular diseases .
Anticancer Activity
The [1,2,3]-triazolo[1,5-a]quinazolin-4(5H)-one scaffold has been used in the design and synthesis of novel anticancer agents . Some of these compounds have shown significant activity against various cancer cell lines .
Antitubercular Activity
These compounds have also been investigated for their potential antitubercular activity . They have been found to exhibit certain properties that could be beneficial in the treatment of tuberculosis .
Antimalarial Activity
Compounds with this scaffold have been explored for their potential antimalarial applications . They have been found to exhibit certain properties that could be beneficial in the treatment of malaria .
Anti-leishmanial Activity
These compounds have also been investigated for their potential anti-leishmanial activity . They have been found to exhibit certain properties that could be beneficial in the treatment of leishmaniasis .
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole-containing scaffolds, which are part of the compound’s structure, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Mode of Action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
It is known that 1,2,4-triazoles have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that the compound may affect multiple biochemical pathways related to these activities.
Result of Action
Given the known activities of 1,2,4-triazoles , it can be inferred that the compound may have a range of effects at the molecular and cellular level, potentially including antimicrobial, anti-inflammatory, and anticancer effects.
Future Directions
properties
IUPAC Name |
1-[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O3S/c1-19-9-11-20(12-10-19)38(36,37)25-24-29-23(21-7-3-4-8-22(21)34(24)31-30-25)32-17-13-27(14-18-32,26(28)35)33-15-5-2-6-16-33/h3-4,7-12H,2,5-6,13-18H2,1H3,(H2,28,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFADQQXWZBOPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC(CC5)(C(=O)N)N6CCCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2610804.png)
![6,7-difluoro-1-(3-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2610805.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2610806.png)
![6-Tert-butyl-2-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2610807.png)
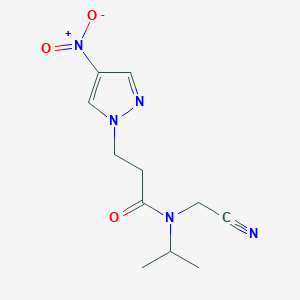
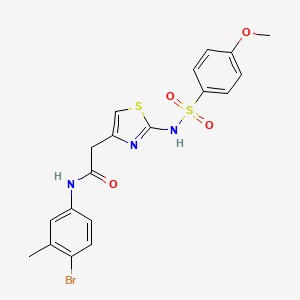

![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile](/img/structure/B2610816.png)
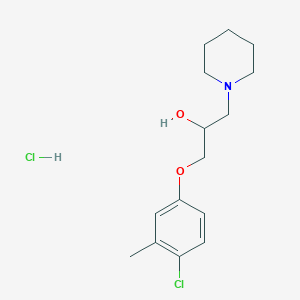
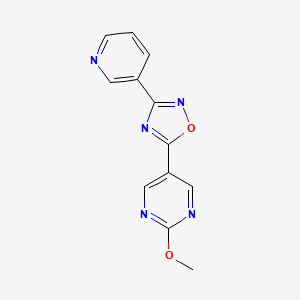
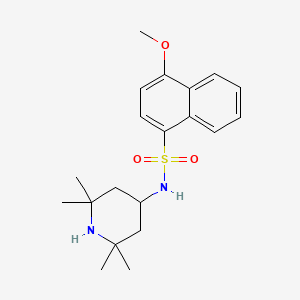
![N-[2-(3-Fluorophenyl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2610822.png)
![2-(4-tert-butylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2610824.png)
![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2610825.png)